molecular formula C8H10N4 B13601326 5-hydrazinyl-1-methyl-1H-benzo[d]imidazole

5-hydrazinyl-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13601326
M. Wt: 162.19 g/mol
InChI Key: KNZMODSCSZAFBE-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the hydrazinyl group at the 5-position and the methyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitroaniline with hydrazine hydrate under acidic conditions, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-Hydrazinyl-1-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1H-benzo[d]imidazole: Similar structure but with an amino group instead of a hydrazinyl group.

    5-Nitro-1-methyl-1H-benzo[d]imidazole: Contains a nitro group at the 5-position.

    1-Methyl-1H-benzo[d]imidazole: Lacks the substituent at the 5-position.

Uniqueness

5-Hydrazinyl-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(1-methylbenzimidazol-5-yl)hydrazine

InChI

InChI=1S/C8H10N4/c1-12-5-10-7-4-6(11-9)2-3-8(7)12/h2-5,11H,9H2,1H3

InChI Key

KNZMODSCSZAFBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NN

Origin of Product

United States

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